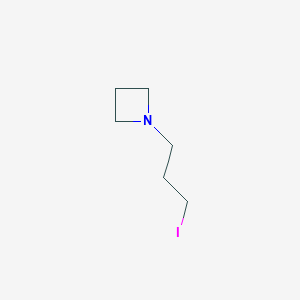

1-(3-Iodopropyl)azetidine

Description

Propriétés

Formule moléculaire |

C6H12IN |

|---|---|

Poids moléculaire |

225.07 g/mol |

Nom IUPAC |

1-(3-iodopropyl)azetidine |

InChI |

InChI=1S/C6H12IN/c7-3-1-4-8-5-2-6-8/h1-6H2 |

Clé InChI |

NCPDDDUDSPXSEN-UHFFFAOYSA-N |

SMILES canonique |

C1CN(C1)CCCI |

Origine du produit |

United States |

Méthodes De Préparation

Cyclization of N-(3-Halopropyl) Precursors

Base-Mediated Cyclization of Amino Alcohols

The cyclization of N-(3-halopropyl)amino alcohols represents a classical approach to azetidines. In this method, N-(3-iodopropyl)azetidine is synthesized via intramolecular nucleophilic substitution. A key patent (EP0161722B1) demonstrates that N-benzyl-3-amino-1-chloropropan-2-ol cyclizes in triethylamine with tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. Under reflux conditions (89°C, 13 hours), the reaction achieves a 66.5% yield, with triethylamine uniquely effective in suppressing polymerization by precipitating HCl as triethylammonium chloride.

Optimization Insights :

- Solvent Specificity : Organic solvents like methanol or acetonitrile fail to promote cyclization, whereas triethylamine enables both reaction progression and byproduct removal.

- Catalyst Role : TBAI (1.6 mol%) accelerates the reaction by facilitating halide displacement, reducing reaction time from >24 hours to 13 hours.

Table 1: Cyclization Performance Under Varied Conditions

| Precursor | Base/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| N-Bn-3-amino-1-Cl-propan-2-ol | Triethylamine + TBAI | Triethylamine | 89°C (reflux) | 66.5% | |

| N-(3-Br-propyl)aniline | NaOH (50%) | H2O | 100°C | <10% |

The inferior yield in aqueous NaOH (Source) highlights the necessity of non-aqueous, amine-rich environments for efficient cyclization.

Copper-Catalyzed Photoinduced Cyclization of γ-Iodo-Alkynes

A 2022 Nature Communications study introduces a radical-based method using γ-iodo-alkynes under copper catalysis. Irradiation with blue LEDs (450 nm) in the presence of Cu(acac)2 and a bisoxazoline ligand induces cyclization to form azetidines. The nitrogen atom in the starting material is critical; replacing it with methylene groups (e.g., 6–8 ) results in undesired reduction products.

Key Advantages :

- Functional Group Tolerance : Compatible with esters, aryl groups, and heterocycles.

- Scalability : Demonstrated for estrone- and phenylalanine-derived substrates.

Table 2: Copper-Catalyzed Cyclization Parameters

| Substrate | Catalyst System | Light Source | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| γ-Iodo-alkyne (R = Ph) | Cu(acac)2 + L1 | 450 nm LED | 12 | 78% | |

| γ-Iodo-alkyne (R = CO2Et) | Cu(acac)2 + L1 | 450 nm LED | 12 | 82% |

Appel Reaction for Direct Iodination of 3-Hydroxypropylazetidine

The Appel reaction enables direct conversion of alcohols to iodides using triphenylphosphine (PPh3) and iodine. Applying this to 3-hydroxypropylazetidine derivatives, the method avoids multi-step halogen exchange:

Procedure :

- 3-Hydroxypropylazetidine (1.0 equiv) is treated with PPh3 (1.2 equiv) and I2 (1.2 equiv) in CH2Cl2 at 0°C → RT.

- After 16 hours, Na2S2O3 quenches excess iodine, yielding 1-(3-Iodopropyl)azetidine.

Yield Optimization :

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 1-(3-Iodopropyl)azetidine Synthesis

Analyse Des Réactions Chimiques

1-(3-Iodopropyl)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in 1-(3-Iodopropyl)azetidine can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield the deiodinated azetidine.

Cycloaddition Reactions: The strained azetidine ring can participate in cycloaddition reactions, such as [2+2] cycloadditions, to form larger ring systems.

Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents such as lithium aluminum hydride (LiAlH₄). Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

1-(3-Iodopropyl)azetidine has several scientific research applications:

Medicinal Chemistry: Azetidine derivatives are explored for their potential as bioactive molecules in drug discovery.

Materials Science: The unique reactivity of azetidines makes them valuable in the development of novel polymers and materials with specific properties.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(3-Iodopropyl)azetidine is primarily driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The iodine atom serves as a leaving group in substitution reactions, enabling the formation of diverse derivatives .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Azetidine Derivatives

Reactivity and Functionalization Potential

- The iodopropyl group in 1-(3-Iodopropyl)azetidine enables nucleophilic substitution (e.g., iodide displacement) or cross-coupling, making it versatile for creating C–C bonds. In contrast, the triazinyl group in the methylcyclopropyl derivative may participate in hydrogen bonding or π-stacking, relevant to kinase inhibition .

- Tizanidine derivatives lack halogen substituents but incorporate sulfur or chlorine, influencing their metabolic stability and receptor binding .

Pharmacological and Industrial Relevance

- 1-(3-Iodopropyl)azetidine : Primarily explored in drug design for its metal-chelating properties and as a linker in bifunctional molecules .

- Methylcyclopropyl derivative : Specific to JAK inhibitor research, targeting inflammatory pathways. Its cyclopropane moiety enhances steric protection against enzymatic degradation .

- Tizanidine analogs: Highlight the importance of structural precision in APIs; minor deviations (e.g., chloro vs. thio groups) significantly alter efficacy and safety .

Key Research Findings and Implications

- Synthetic Efficiency : 1-(3-Iodopropyl)azetidine’s one-pot synthesis offers advantages over multi-step routes (e.g., the methylcyclopropyl derivative), reducing cost and time .

- Structural Flexibility : The iodopropyl chain allows modular derivatization, whereas rigid substituents (e.g., triazinyl) limit adaptability but enhance target specificity .

- Regulatory Considerations : Tizanidine’s case underscores the necessity of rigorous analytical methods for azetidine analogs to ensure purity and safety .

Activité Biologique

1-(3-Iodopropyl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

1-(3-Iodopropyl)azetidine features a four-membered azetidine ring with an iodine substituent on a propyl chain. The presence of iodine can influence the compound's lipophilicity and biological interactions, making it a subject of interest for various therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including 1-(3-Iodopropyl)azetidine. Research indicates that azetidine compounds exhibit significant antibacterial and antifungal activities. For instance, a series of azetidin-2-one derivatives demonstrated effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL .

| Compound Type | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Azetidin-2-one | 0.78 | Mycobacterium tuberculosis |

| Azetidine derivatives | Varies | Various bacteria and fungi |

Anti-inflammatory Effects

The anti-inflammatory properties of azetidine derivatives are also notable. A study exploring the structure-activity relationship (SAR) of azetidin-2-one derivatives found that certain compounds exhibited significant anti-inflammatory activity in vivo using animal models . The correlation between phospholipase A2 (PLA2) enzyme inhibition and anti-inflammatory effects was particularly emphasized, suggesting that modifications in the azetidine structure could enhance these properties.

Anticancer Potential

The anticancer activity of azetidine derivatives is an emerging area of research. For example, several synthesized compounds have shown promising results against various cancer cell lines, including MCF-7 (breast carcinoma) and HCT-116 (colon carcinoma). In vitro studies reported that some azetidine derivatives exhibited good growth inhibition with MIC values ranging from 0.25 to 16.00 μg/mL against cancer cells .

| Cancer Cell Line | Compound Type | Inhibition Range (μg/mL) |

|---|---|---|

| MCF-7 | Azetidine derivatives | 0.25 - 16.00 |

| HCT-116 | Azetidine derivatives | 0.25 - 16.00 |

Case Studies

- Antitubercular Activity : A study synthesized novel azetidin-2-one derivatives that were tested for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that specific substitutions on the azetidine ring significantly enhanced antibacterial efficacy .

- Anticancer Activity : Another investigation focused on N-[2-(10H-phenothiazinyl)ethyl]-4-(phenyl)-3-chloro-2-oxo-1-iminoazetidine derivatives, which showed notable anticancer activity through molecular docking studies indicating favorable binding affinities toward target proteins involved in cancer progression .

Q & A

Basic: What are the standard synthetic routes for 1-(3-Iodopropyl)azetidine, and what reaction conditions are critical for success?

Methodological Answer:

1-(3-Iodopropyl)azetidine is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves functionalizing azetidine derivatives with iodopropyl groups. For example:

- Step 1: Use (3-iodopropyl)trimethoxysilane as a precursor to introduce the iodopropyl moiety onto a nitrogen-containing scaffold .

- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to favor nucleophilic substitution. Polar aprotic solvents like DMF or THF are often employed.

- Step 3: Monitor reaction progress using TLC or HPLC. Purify via column chromatography or recrystallization.

Key Considerations:

- Moisture-sensitive reactions require anhydrous conditions.

- Catalysts like Pd complexes (e.g., SBA-15@BIG-Pd) enhance coupling efficiency in Suzuki-type reactions .

Advanced: How can reaction conditions be systematically optimized to improve the yield of 1-(3-Iodopropyl)azetidine in ring-opening reactions?

Methodological Answer:

Optimization involves iterative testing of variables:

Catalyst Screening: Test transition-metal catalysts (e.g., NiBr₂, Pd) with ligands (e.g., phosphines, bipyridines) to stabilize intermediates .

Solvent Effects: Evaluate solvents (e.g., toluene, MeCN) for dielectric constant and coordination ability.

Temperature Control: Higher temperatures (80–120°C) may accelerate ring-opening but risk decomposition.

Example Optimization Table (Based on ):

| Condition | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| Base case | None | None | THF | 25 |

| NiBr₂ + L2 | NiBr₂ | L2 | Toluene | 63 |

| Pd(OAc)₂ + PPh₃ | Pd | PPh₃ | DMF | 58 |

Key Insight: NiBr₂ with L2 ligand in toluene maximizes yield by balancing steric and electronic effects .

Basic: What spectroscopic techniques are essential for characterizing 1-(3-Iodopropyl)azetidine?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons on the azetidine ring (δ 2.5–3.5 ppm) and iodopropyl chain (δ 1.8–2.2 ppm). Compare with reference spectra of azetidine derivatives .

- IR Spectroscopy: Confirm C-I stretching (500–600 cm⁻¹) and azetidine ring vibrations (C-N stretching at ~1200 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and isotopic pattern (due to iodine’s 127/129 amu split).

Example Data (Hypothetical):

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.2 (m, 4H, azetidine) | Confirms ring integrity |

| HRMS | m/z 268.0121 [M+H]⁺ | Matches theoretical 268.012 |

Advanced: How does the iodine substituent influence the reactivity of 1-(3-Iodopropyl)azetidine in cross-coupling reactions?

Methodological Answer:

The C-I bond’s polarizability enables:

Nucleophilic Substitution: I⁻ acts as a leaving group in SN2 reactions, facilitating alkylation of amines or thiols.

Cross-Coupling Catalysis: Pd-mediated Suzuki or Heck reactions exploit the iodide for C-C bond formation. For example:

- Suzuki Reaction: React with aryl boronic acids using SBA-15@BIG-Pd catalyst .

- Mechanistic Insight: Oxidative addition of Pd(0) to C-I bond is rate-determining.

Challenges:

- Competing β-hydride elimination in longer alkyl chains.

- Steric hindrance from the azetidine ring.

Basic: What safety protocols are required for handling 1-(3-Iodopropyl)azetidine in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood.

- First Aid:

- Skin Contact: Rinse with water for 15+ minutes; remove contaminated clothing .

- Inhalation: Move to fresh air; administer oxygen if needed .

- Storage: Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent iodide oxidation.

Regulatory Note: Classify as "Research Use Only" (not validated for medical applications) .

Advanced: How can trace impurities (e.g., dehalogenated byproducts) in 1-(3-Iodopropyl)azetidine be identified and quantified?

Methodological Answer:

Analytical Techniques:

- HPLC-MS: Use C18 columns with acetonitrile/water gradients. Monitor for m/z corresponding to deiodinated products (e.g., m/z 142 for propylazetidine).

- GC-MS: Detect volatile impurities after derivatization.

Pharmacopeial Standards: Follow USP guidelines for related substances (e.g., limit of 0.1% for any single impurity) .

Spiking Experiments: Add known impurities to validate detection thresholds.

Case Study: A study on tizanidine analogs resolved impurities using chiral HPLC with PDA detection, achieving LOD < 0.05% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.